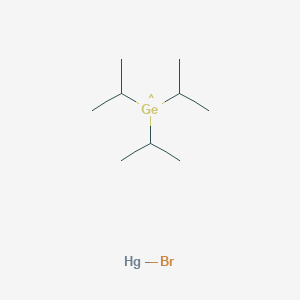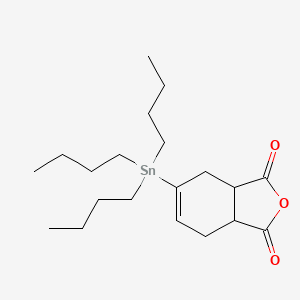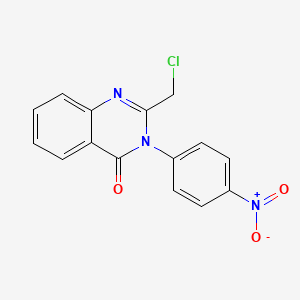![molecular formula C18H14Cl3NO4 B14342482 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid CAS No. 93943-02-3](/img/structure/B14342482.png)
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is a complex organic compound that belongs to the class of chlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes a dibenzofuran core with three chlorine atoms and an amino group attached to a hexanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid typically involves multiple steps, starting with the chlorination of dibenzofuran. The chlorinated dibenzofuran is then subjected to amination reactions to introduce the amino group. Finally, the hexanoic acid chain is attached through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, followed by purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in environmental studies.
Mécanisme D'action
The mechanism of action of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid involves its interaction with cellular components. The compound can bind to specific receptors or enzymes, disrupting normal cellular functions. The chlorinated dibenzofuran core is known to interfere with the aryl hydrocarbon receptor (AhR) pathway, leading to various toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated dibenzodioxins (PCDDs): Structurally similar but with different chlorine substitution patterns.
Polychlorinated biphenyls (PCBs): Similar in terms of chlorination but with a biphenyl core instead of dibenzofuran.
Polychlorinated dibenzofurans (PCDFs): A broader class that includes various chlorinated dibenzofurans.
Uniqueness
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93943-02-3 |
|---|---|
Formule moléculaire |
C18H14Cl3NO4 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
6-oxo-6-[(2,7,8-trichlorodibenzofuran-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C18H14Cl3NO4/c19-9-5-11-10-7-12(20)13(21)8-15(10)26-18(11)14(6-9)22-16(23)3-1-2-4-17(24)25/h5-8H,1-4H2,(H,22,23)(H,24,25) |
Clé InChI |
PEIIFXMPPYRQNV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)NC(=O)CCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


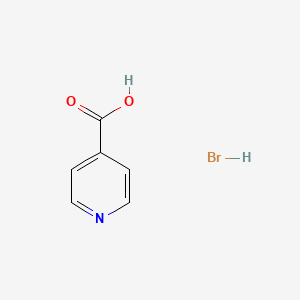
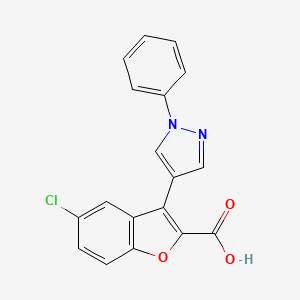
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
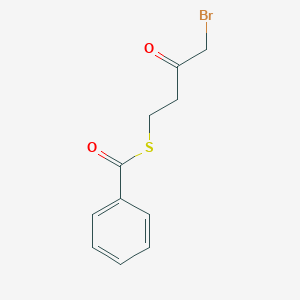
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
